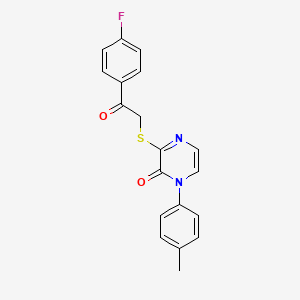

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c1-13-2-8-16(9-3-13)22-11-10-21-18(19(22)24)25-12-17(23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACIFZHDVWRWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a complex organic compound with potential therapeutic applications, particularly in oncology and infectious disease management. Its structure includes a pyrazinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is . The presence of the fluorophenyl group and the thioether linkage enhances its biological activity, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Anticancer Activity : Preliminary studies suggest that compounds structurally similar to 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Antimicrobial Properties : The thioether functionality in the compound may contribute to its antimicrobial activity, with some studies indicating effectiveness against bacterial strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to apoptosis. For instance, certain derivatives target the VEGFR-2 and AKT pathways, which are crucial for cancer cell survival .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance. Molecular docking studies suggest potential binding interactions with targets such as histone demethylases and kinases .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Screening : A study on fused thiophene derivatives demonstrated IC50 values indicating potent antiproliferative effects against liver carcinoma cells (HepG2), suggesting that similar pyrazinone structures could yield promising results in cancer therapy .

- In Vivo Studies : Research on other pyrazinone derivatives has shown significant tumor reduction in animal models, reinforcing the potential of this class of compounds in oncology .

Comparative Analysis

To better understand the biological activity of 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

These comparisons highlight the diverse biological activities associated with similar structural features.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H15FN2O2S

- Molecular Weight : 354.4 g/mol

- CAS Number : 941978-10-5

The structural formula indicates the presence of a pyrazinone ring, a thioether linkage, and a fluorophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell survival, such as the VEGFR-2 and AKT pathways. This inhibition leads to reduced tumor growth and increased apoptosis in liver carcinoma cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against various pathogens, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study conducted on liver cancer cell lines demonstrated that treatment with 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis rates.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Functional Group Impact on Properties

- 4-Fluorophenyl: Enhances metabolic stability and electron-deficient character compared to nitro or cyano groups in analogues .

- Thioether Linkage : Improves membrane permeability but may reduce oxidative stability relative to ethers or amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.